molecular formula C8H8ClNO4 B1583379 4-Chloro-2,5-dimethoxynitrobenzene CAS No. 6940-53-0

4-Chloro-2,5-dimethoxynitrobenzene

Cat. No. B1583379
CAS RN: 6940-53-0
M. Wt: 217.6 g/mol
InChI Key: ORLPGMKKCAEWOW-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxynitrobenzene (CDMB) is a chemical compound with the linear formula C8H8ClNO4 . It has a molecular weight of 217.61 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4-Chloro-2,5-dimethoxynitrobenzene can be achieved using 2,5-dimethoxy chlorobenzene and nitric acid as raw materials through a microreactor . Another method involves the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene in an aromatic solvent, such as xylene, in the presence of a modified platinum-on-carbon catalyst .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,5-dimethoxynitrobenzene consists of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

4-Chloro-2,5-dimethoxynitrobenzene is a solid at 20 degrees Celsius . It has a density of 1.349±0.06 g/cm3, a melting point of 141°C, a boiling point of 345.8±37.0 °C, a flash point of 162.9°C, and a refractive index of 1.545 .

Scientific Research Applications

  • Organic Synthesis : This compound could be used as a building block in the synthesis of more complex organic molecules. Its nitro group (-NO2) and chloro group (-Cl) make it a versatile reagent in organic synthesis .

  • Pharmaceutical Research : Given its structural features, it could potentially be used in the synthesis of pharmaceutical compounds, although specific examples are not available in the resources I have .

  • Material Science : In material science, such compounds could be used in the synthesis of novel materials with unique properties .

  • Analytical Chemistry : It might be used as a standard or reagent in analytical chemistry procedures .

  • Environmental Chemistry : Compounds like this could be studied in environmental chemistry for their behavior and impact in different environmental conditions .

  • Chemical Education : Such compounds could be used in educational settings for teaching and demonstrating various chemical reactions .

  • Organic Synthesis : This compound could be used as a building block in the synthesis of more complex organic molecules. Its nitro group (-NO2) and chloro group (-Cl) make it a versatile reagent in organic synthesis .

  • Pharmaceutical Research : Given its structural features, it could potentially be used in the synthesis of pharmaceutical compounds, although specific examples are not available in the resources I have .

  • Material Science : In material science, such compounds could be used in the synthesis of novel materials with unique properties .

  • Analytical Chemistry : It might be used as a standard or reagent in analytical chemistry procedures .

  • Environmental Chemistry : Compounds like this could be studied in environmental chemistry for their behavior and impact in different environmental conditions .

  • Chemical Education : Such compounds could be used in educational settings for teaching and demonstrating various chemical reactions .

Safety And Hazards

4-Chloro-2,5-dimethoxynitrobenzene can cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs, it is recommended to get medical advice or attention .

properties

IUPAC Name

1-chloro-2,5-dimethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLPGMKKCAEWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064511
Record name 4-Chloro-2,5-dimethoxynitrobenzene
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Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxynitrobenzene

CAS RN

6940-53-0
Record name 1-Chloro-2,5-dimethoxy-4-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2,5-dimethoxy-4-nitro-
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Record name 4-Chloro-2,5-dimethoxynitrobenzene
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Record name Benzene, 1-chloro-2,5-dimethoxy-4-nitro-
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Record name 4-Chloro-2,5-dimethoxynitrobenzene
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Record name 1-chloro-2,5-dimethoxy-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Zhang, H Jing, W Zhu, FB Zhang, GL Zhang… - The Journal of Chemical …, 2015 - Elsevier
The solubility of 4-chloro-2,5-dimethoxynitrobenzene (CDMB) and 4-chloro-2,5-dimethoxyaniline (CDMA) in methanol, ethanol, xylene and toluene was measured over the …
Number of citations: 8 www.sciencedirect.com
X Liu, B Liu, YS Xu, GL Zhang, Q Xia… - Journal of Chemical & …, 2019 - ACS Publications
Using the dynamic method over the temperature range of (277 to 340) K at atmosphere pressure, solubility of 4-chloro-2,5-dimethoxynitrobenzene (CDMB) and 4-chloro-2,5-…
Number of citations: 2 pubs.acs.org
HM Li, G Han, SL Liu, YX Li, FB Zhang… - Industrial & …, 2015 - ACS Publications
The nitration process as one step in 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis was improved by optimizing nitration reaction conditions, improving product separation …
Number of citations: 4 pubs.acs.org
YS Xu, RX Zhao, KK Pei, GL Zhang, Q Xia… - Industrial & …, 2018 - ACS Publications
An optimal design of the neutralization process in 1,5-dihydroxynaphthalene production was proposed and discussed. In the new strategy, instead of sodium chloride, sodium sulfate …
Number of citations: 1 pubs.acs.org
B Zhang, Q Yin, Y Xiao, M Sun, L Zhou… - Journal of Chemical & …, 2023 - ACS Publications
The solubility of 1,3-cyclohexanedione form I (CHD1) was determined using a gravimetric method, spanning temperatures from 288.15 to 333.15 K across 14 solvents (acetonitrile, …
Number of citations: 0 pubs.acs.org
YS Xu, X Liu, KK Pei, RX Zhao, GL Zhang… - Journal of Chemical & …, 2019 - ACS Publications
The solubilities of naphthalene in decalin, octane, dodecane, dichloromethane, trichloromethane, carbon tetrachloride, 1,2-dichloroethane, o-dichlorobenzene, 1-octanol, 2-octanone, 4-…
Number of citations: 2 pubs.acs.org
J Chen, Y Ge, Y Pu, N He, Y Xi - Journal of Chemical & …, 2017 - ACS Publications
The solubility of veramoss in n-butyl alcohol, ethanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, isoamyl alcohol, n-amyl alcohol, n-propyl alcohol, and DMF pure solvents and …
Number of citations: 7 pubs.acs.org
J Chelora, J Zhang, Y Wan, X Cui, J Zhao… - ACS Applied Bio …, 2019 - ACS Publications
Although piperine—an extract from pepper—has a mild chemotherapeutic effect, its poor water solubility has limited its applications for cancer therapy. With self-assembling of piperine …
Number of citations: 9 pubs.acs.org
A Nemati, S Shadpour, L Querciagrossa, T Mori… - ACS …, 2019 - ACS Publications
The creation and transmission of chirality in molecular systems is a well-known, widely applied notion. Our understanding of how the chirality of nanomaterials can be controlled, …
Number of citations: 29 pubs.acs.org
Z Li, Y Zhang, L Wu, W Yu, TR Wilks, AP Dove… - ACS Macro …, 2019 - ACS Publications
Two-dimensional (2D) materials are of great significance to the materials community as a result of their high surface area and controllable surface properties. However, controlled …
Number of citations: 58 pubs.acs.org

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